molecular formula C13H18Cl2N2 B1424885 1-(5-chloropentyl)-2-methyl-1H-1,3-benzodiazole hydrochloride CAS No. 1258650-81-5

1-(5-chloropentyl)-2-methyl-1H-1,3-benzodiazole hydrochloride

Cat. No. B1424885
M. Wt: 273.2 g/mol
InChI Key: KTHZLJATDBWKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloropentyl)-2-methyl-1H-1,3-benzodiazole hydrochloride is a chemical compound with the CAS Number: 81326-97-8 . It has a molecular weight of 259.18 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15ClN2.ClH/c13-8-4-1-5-9-15-10-14-11-6-2-3-7-12(11)15;/h2-3,6-7,10H,1,4-5,8-9H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis and Transformation Studies

  • Synthesis of Azole Derivatives : Research on the synthesis and transformations of similar azole derivatives, such as 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole, reveals insights into potential synthetic routes and chemical behaviors that could be relevant for 1-(5-chloropentyl)-2-methyl-1H-1,3-benzodiazole hydrochloride (El’chaninov, Aleksandrov, & Stepanov, 2018).

Biological and Environmental Impacts

  • Biotransformation of Benzotriazoles : A study on the biotransformation of benzotriazoles in activated sludge demonstrates the environmental persistence and degradation pathways of similar compounds, which might be applicable to the environmental fate of 1-(5-chloropentyl)-2-methyl-1H-1,3-benzodiazole hydrochloride (Huntscha et al., 2014).

Antimicrobial and Antiviral Activities

  • Antimicrobial and Antiviral Properties : Research on spiroindolinones bearing benzothiazole moiety, including compounds like 5-chloro-1'-methyl-5'-nitro-3H-spiro[1,3-benzothiazole-2,3'-indole]-2'(1'H)-one, highlights the potential antimicrobial and antiviral applications of similar structures, which could be relevant for the study of 1-(5-chloropentyl)-2-methyl-1H-1,3-benzodiazole hydrochloride (Akdemir & Ermut, 2013).

Structural and Pharmacological Studies

  • Structural and Pharmacological Analyses : Investigations into the synthesis, structural, and pharmacological studies of carbamates derived from benzimidazole and benzothiazole derivatives provide a basis for understanding the potential pharmacological applications and structural characteristics of related compounds, which may include 1-(5-chloropentyl)-2-methyl-1H-1,3-benzodiazole hydrochloride (Iriepa & Bellanato, 2011).

properties

IUPAC Name

1-(5-chloropentyl)-2-methylbenzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2.ClH/c1-11-15-12-7-3-4-8-13(12)16(11)10-6-2-5-9-14;/h3-4,7-8H,2,5-6,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHZLJATDBWKOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCCCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-chloropentyl)-2-methyl-1H-1,3-benzodiazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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